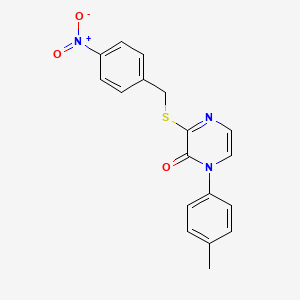

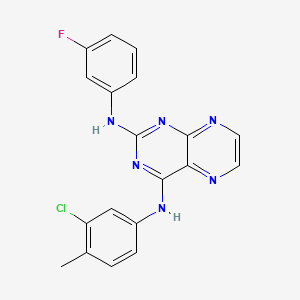

3-((4-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

This would involve a study of how the compound reacts with other compounds or elements, including the products formed during these reactions.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, stability, etc.).Applications De Recherche Scientifique

Synthesis and Spectroscopic Investigations

Synthesis of Pyrazole Schiff Bases : New pyrazole Schiff bases containing azo groups, including derivatives of 4-((E)-phenyldiazenyl)-3-(4-nitrobenzylidene)-1-phenyl-pyrazole-5-amine, were synthesized. These compounds were characterized using IR, UV–Vis, 1H-NMR, and 13C-NMR spectroscopies, supported by theoretical calculations based on the density functional theory (DFT) (Özkınalı et al., 2018).

Fluorescent Schiff Base Derivatives : Novel Schiff base analogs derived from 4-aminoantipyrine, including (E)-4-(2-nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, were synthesized and characterized. These compounds exhibit dual emission properties, suggesting potential applications in fluorescent labeling or sensing technologies (Alam et al., 2015).

Biological Applications and Reactivity

Antimicrobial Activities : Synthesized 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde derivatives, including pyrimidine and pyrazole moieties, were tested for their antibacterial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).

Fungicidal Activities : A series of pyrazolyl heterocycles were synthesized and evaluated for their fungicidal activity against Rhizoctonia solani. Some compounds showed higher fungicidal activity, indicating their potential in agricultural applications to combat fungal diseases (Wei, 2001).

Chemical Reactivity and Complex Formation

Regioselective Reactions : Study on the treatment of electron-deficient pyridine N-oxides with 4-nitrobenzoyl chloride and cyclic thioether, leading to regioselective formation of functionalized products. This work expands the scope of chemical transformations applicable to heterocyclic compounds, enabling more precise synthetic routes (Frei et al., 2018).

Photoactivable Heterocyclic Cages : Research on heteroaromatic compounds as benzyl-type phototriggers for the controlled release of butyric acid, a model drug. The study aimed to improve photorelease techniques, which could be applied to drug delivery systems, utilizing specific wavelengths for triggering drug release (Piloto et al., 2015).

Safety And Hazards

This involves a study of the potential risks associated with the compound, including its toxicity, flammability, environmental impact, and safe handling procedures.

Orientations Futures

This would involve a discussion on the potential future applications of the compound, based on its properties and behaviors.

Propriétés

IUPAC Name |

1-(4-methylphenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-13-2-6-15(7-3-13)20-11-10-19-17(18(20)22)25-12-14-4-8-16(9-5-14)21(23)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUXVJFWEZDHNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-nitrobenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2710820.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2710826.png)

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)

![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)